2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
2-(4-(Indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS: 893097-17-1) is a synthetic small molecule featuring a cyclopenta[b]thiophene core substituted with a carboxamide group at position 3, an N-methyl group, and a benzamido moiety at position 2. The benzamido group is further modified with an indolin-1-ylsulfonyl substituent at the para position . This compound’s molecular formula is C₂₂H₂₅N₃O₄S₂, with a molecular weight of 481.6 g/mol.
Properties
IUPAC Name |
2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-25-23(29)21-18-6-4-8-20(18)32-24(21)26-22(28)16-9-11-17(12-10-16)33(30,31)27-14-13-15-5-2-3-7-19(15)27/h2-3,5,7,9-12H,4,6,8,13-14H2,1H3,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGVMOKXJCFZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
The presence of a carboxamide moiety in indole derivatives, like this compound, is known to cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity. This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may affect multiple biochemical pathways
Result of Action
Given the inhibitory properties of indole derivatives on various enzymes and proteins, it can be inferred that this compound may lead to changes in cellular function and potentially have therapeutic effects in a variety of conditions.
Biochemical Analysis
Biochemical Properties
2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the indole moiety in the compound is known to bind with high affinity to multiple receptors, including those involved in antiviral, anti-inflammatory, and anticancer activities. The sulfonyl group enhances the compound’s ability to form stable interactions with target proteins, potentially inhibiting or activating specific enzymatic pathways.
Cellular Effects
The effects of 2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, the compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exerts its effects through specific binding interactions with biomolecules. The indole moiety allows the compound to bind to various receptors and enzymes with high affinity, potentially inhibiting or activating their activity. The sulfonyl group further stabilizes these interactions, enhancing the compound’s efficacy. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods. Degradation products may form over time, potentially altering its biochemical properties and interactions. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects may occur, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, such as cytochrome P450s, leading to changes in the metabolism of other compounds. Additionally, it may affect the levels of specific metabolites, altering cellular energy balance and metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Binding proteins may facilitate its distribution within tissues, influencing its localization and accumulation. These factors are critical for the compound’s efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting cellular metabolism and signaling pathways.
Biological Activity
Overview
The compound 2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide , identified by CAS number 868965-72-4 , is a sulfonamide derivative with a complex molecular structure. Its molecular formula is and has a molecular weight of approximately 481.6 g/mol . This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Preliminary studies suggest that the biological activity of this compound may be linked to its ability to inhibit specific kinases or enzymes involved in critical cell signaling pathways. The exact mechanism is still under investigation, but it is hypothesized that the compound interacts with targets relevant to cancer cell proliferation and survival.
Anticancer Activity
A notable study evaluated the anticancer potential of related cyclopenta[c]thiophene compounds, which share structural similarities with our compound of interest. In vitro testing against a panel of 60 human tumor cell lines revealed that several derivatives exhibited significant cytotoxicity, particularly against leukemia cell lines . It is essential to explore whether 2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide demonstrates similar efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the compound's structure influence its biological activity. For instance, variations in the sulfonamide group or the indoline moiety may alter binding affinities and selectivity towards specific biological targets. Quantitative analysis of binding affinities (IC50 values) will provide insights into its potency against these targets.
Research Findings
Case Study 1: In Vitro Evaluation
In a controlled laboratory setting, researchers synthesized several derivatives of cyclopenta[b]thiophenes and subjected them to anticancer assays. The results indicated that specific modifications led to enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research into our target compound's potential therapeutic applications .
Case Study 2: Pharmacokinetics and Toxicology
While detailed pharmacokinetic data for 2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is limited, studies on structurally similar compounds indicate that sulfonamide derivatives often exhibit favorable absorption and distribution profiles. However, comprehensive toxicological evaluations are necessary to assess safety before clinical applications can be considered.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Cyclopenta[b]thiophene Derivatives
Key Observations:
Core Modifications :
- The target compound’s indolin-1-ylsulfonyl group distinguishes it from analogues with simpler sulfonamides (e.g., piperidinylsulfonyl in ) or heterocycles (e.g., thiazole in ). This substituent may enhance binding to sulfonamide-sensitive targets like carbonic anhydrases or tyrosine kinases.
- The N-methylcarboxamide at position 3 is conserved in some analogues (e.g., ), suggesting a role in solubility or hydrogen bonding.
Thiazole- and oxazole-containing derivatives () show anticancer activity, but the target compound’s indoline-sulfonyl group may redirect its mechanism toward anti-inflammatory or kinase-inhibitory pathways.
Physicochemical Properties :
- The target compound’s higher molecular weight (481.6 vs. 326.4 in ) and sulfonamide group may reduce blood-brain barrier permeability compared to smaller analogues like or .
- Compounds with high topological polar surface area (e.g., ) often exhibit improved solubility but poorer membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
